molecular formula C21H26N2O B2622126 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946362-58-9

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2622126
CAS No.: 946362-58-9
M. Wt: 322.452
InChI Key: NPDFSLZJPCKIGE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic chemical compound designed for research and development purposes. This molecule features a benzamide core, substituted with methyl groups at the 3 and 5 positions, which is linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity . This compound is intended for investigational use in chemical and pharmacological research. Tetrahydroquinoline-based analogs have been explored as potent inhibitors of tubulin polymerization, targeting the colchicine binding site, which is a validated approach in anticancer research . Furthermore, similar structural frameworks are investigated in neuroscience research, particularly as bitopic ligands for dopamine D2 and D3 receptors, which are relevant to developing treatments for neurological and neuropsychiatric disorders . Researchers may utilize this compound as a building block or intermediate in synthetic chemistry or as a pharmacological tool to probe specific biological pathways. Its structure suggests potential for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for various targets. Please note: This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-11-16(2)13-19(12-15)21(24)22-9-8-17-6-7-20-18(14-17)5-4-10-23(20)3/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFSLZJPCKIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydroquinoline moiety through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the coupling step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide core undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Conditions Reagents Products References
Acidic (HCl, H₂SO₄)6M HCl, reflux (100–120°C)3,5-Dimethylbenzoic acid + 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine
Basic (NaOH, KOH)2M NaOH, ethanol/water, 80°CSodium 3,5-dimethylbenzoate + Ethylamine derivative

Key Notes :

  • Hydrolysis is reversible under basic conditions but irreversible in strong acids.

  • Reaction rates depend on solvent polarity and temperature.

Alkylation and Acylation

The secondary amine in the tetrahydroquinoline moiety undergoes alkylation or acylation to form tertiary amines or amides.

Reaction Type Reagents Conditions Products References
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12hN-Methylated tetrahydroquinoline derivative
AcylationAcetyl chloride, pyridineDichloromethane, 0°C → RT, 6hN-Acetylated product with retained benzamide

Mechanistic Insight :

  • Alkylation enhances lipophilicity, potentially improving blood-brain barrier penetration.

Reduction and Oxidation

The tetrahydroquinoline ring and aromatic methyl groups participate in redox reactions.

Reaction Type Reagents Conditions Products References
OxidationKMnO₄, H₂SO₄Water, 80°C, 4hQuinoline derivative (aromatization of tetrahydroquinoline)
ReductionH₂, Pd/CEthanol, RT, 24hFully saturated cyclohexane ring in tetrahydroquinoline

Applications :

  • Oxidation to quinoline derivatives enables fluorescence studies.

Catalytic Cross-Coupling Reactions

The aryl halide substituents (if present) participate in palladium-catalyzed couplings.

Reaction Type Catalyst Reagents Products References
Suzuki CouplingPd(PPh₃)₄Arylboronic acid, K₂CO₃Biaryl-modified benzamide derivative

Limitations :

  • Requires halogenated precursors (e.g., bromine at the 4-position of benzamide).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions.

Conditions Reagents Products References
PTSA, toluene, refluxTetrahydroisoquinoline-fused benzamide

Significance :

  • Cyclized products show enhanced binding to dopamine receptors .

Nucleophilic Substitution

The ethylamine linker facilitates nucleophilic attacks.

Reagents Conditions Products References
Thiophenol, K₂CO₃DMF, 80°C, 8hThioether-linked derivative

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds featuring the tetrahydroquinoline structure may exhibit neuroprotective properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function and memory retention .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study focusing on similar tetrahydroquinoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various contexts:

  • Alpha-glucosidase Inhibition : This is particularly relevant for diabetes management, as inhibiting this enzyme can lower postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition : As mentioned earlier, this property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Neuroprotective EffectsDemonstrated AChE inhibition leading to potential cognitive enhancement.
Anticancer ActivityShowed significant antiproliferative effects on cancer cell lines with IC50 values indicating strong activity.
Enzyme InhibitionInvestigated the synthesis of related compounds showing potential as α-glucosidase inhibitors, suggesting similar applications for 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide.

Synthesis Approaches

The synthesis of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydroquinoline core followed by amide bond formation with appropriate benzoyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydroquinoline moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound’s uniqueness lies in its 3,5-dimethylbenzamide core and tetrahydroquinoline-based amine moiety. Below is a comparative analysis with structurally related benzamides and tetrahydroquinoline derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Features Applications/Studies
3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide ~322.45 3,5-dimethylbenzamide, tetrahydroquinoline Potential N,O-bidentate directing group; tetrahydroquinoline enhances lipophilicity Hypothesized use in catalysis or drug design (extrapolated from analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 207.27 3-methylbenzamide, hydroxy-dimethylethyl N,O-bidentate directing group; confirmed by X-ray crystallography Metal-catalyzed C–H functionalization
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide () 227.31 Tetrahydroquinoline-oxygen-ethanimidamide Oxo-tetrahydroquinoline scaffold; amidine functionality Building block for medicinal chemistry (Enamine Ltd.)

Key Observations:

The tetrahydroquinoline moiety in the target compound introduces a rigid, lipophilic heterocycle, contrasting with the flexible hydroxy-dimethylethyl group in ’s compound. This difference could impact solubility and membrane permeability in biological systems.

Synthesis and Characterization: The synthesis of the target compound likely parallels methods used for ’s analog, involving coupling of a benzoyl chloride/acid derivative with an amine-containing tetrahydroquinoline precursor.

Functional Utility: The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions. The target compound’s tetrahydroquinoline-ethyl linker may offer similar or distinct coordination properties, warranting further study.

Research Findings and Gaps

  • X-Ray Analysis : ’s compound was structurally validated using SHELX-based refinement , a method applicable to the target compound if crystallized.
  • Catalytic Applications: While highlights benzamides as directing groups, the tetrahydroquinoline moiety in the target compound remains underexplored in this context.
  • Biological Activity: No direct studies on the target compound exist, but tetrahydroquinoline analogs () are associated with antimicrobial and kinase inhibitory activities.

Biological Activity

3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS Number: 946362-58-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on available research findings.

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_{2}O, with a molecular weight of 322.4 g/mol. The structure includes a benzamide core linked to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
CAS Number946362-58-9

The biological activity of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on key proteins involved in cellular processes such as proliferation and apoptosis.

Target Proteins

  • Bromodomain-containing proteins (BCPs) : These proteins play crucial roles in transcriptional regulation and chromatin remodeling. Inhibitors targeting BCPs have shown promise in cancer therapy by disrupting the function of oncogenic transcription factors .
  • E3 Ubiquitin Ligase : Compounds derived from tetrahydroquinoline structures have been explored for their ability to modulate the ubiquitin-proteasome system, which is vital for protein degradation and cellular homeostasis .

Anticancer Properties

Studies have demonstrated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide have shown efficacy against various cancer types by downregulating oncogenes like MYC and promoting squamous differentiation in malignancies .

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective activities. Research suggests that compounds within this class may provide therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • In vitro Studies : A study highlighted the selective inhibitory activity of related compounds against BCPs, showcasing their ability to induce cell death in cancer cell lines while sparing normal cells .
  • Animal Models : Preclinical trials using animal models have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and what yields are typically achieved?

  • Methodological Answer : The compound can be synthesized via reductive amination or amide coupling. For example, NaBH₄-mediated reduction of intermediates (e.g., Schiff bases) in methanol achieves yields of 85–90% based on analogous benzamide syntheses . Purification often involves solvent extraction (e.g., ethyl acetate/water) followed by column chromatography. Key challenges include controlling stereochemistry and minimizing byproducts during tetrahydroquinoline ring formation.

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C-NMR : Assign peaks for methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.0–8.5 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~365.5 g/mol) and purity (>95%) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹ for amide C=O) and aromatic C-H stretches .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C under inert gas to prevent oxidation of the tetrahydroquinoline moiety. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can researchers design a study to evaluate the compound’s pharmacological activity while minimizing confounding variables?

  • Methodological Answer : Use a split-plot design with:

  • Main plots : Dose ranges (e.g., 1–100 µM).
  • Subplots : Cell lines/tissue types (e.g., HEK293 vs. primary neurons).
  • Replicates : ≥4 per group to account for biological variability . Include positive/negative controls (e.g., known agonists/inhibitors) and blinded data analysis to reduce bias.

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • In vitro : Radioligand binding vs. functional cAMP assays.
  • In silico : Molecular docking to confirm target binding poses .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify platform-specific artifacts .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP (predicted ~3.2) and biodegradability (OECD 301F test).
  • Phase 2 : Acute toxicity in model organisms (e.g., Daphnia magna, LC₅₀).
  • Phase 3 : Long-term ecosystem impact via microcosm studies.

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